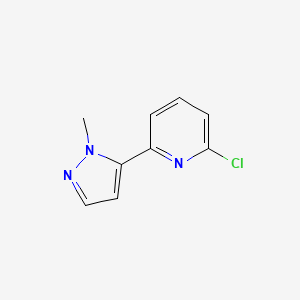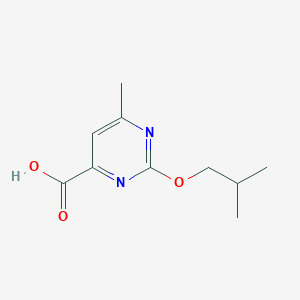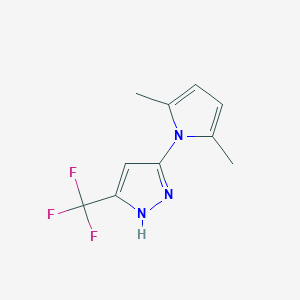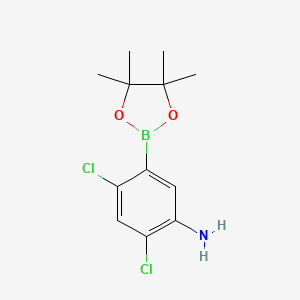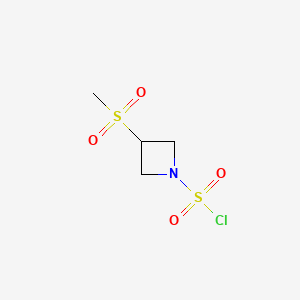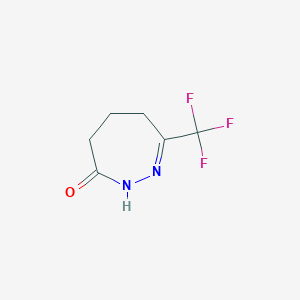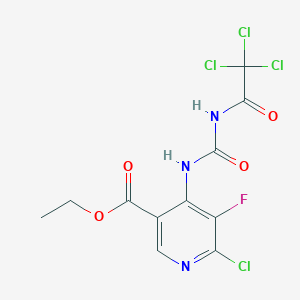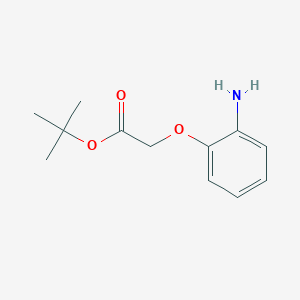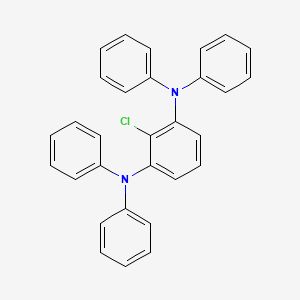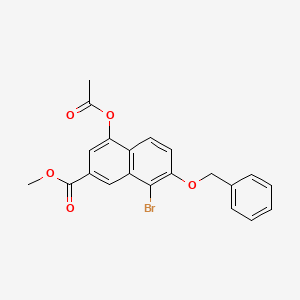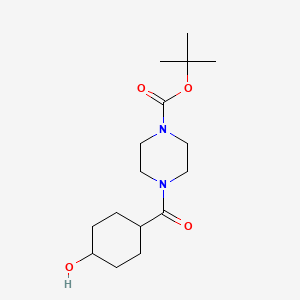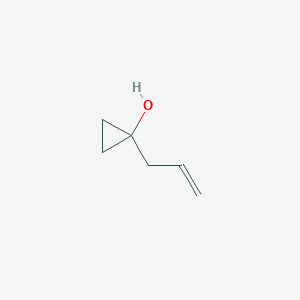
1-Allylcyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allylcyclopropanol is an organic compound characterized by a cyclopropane ring substituted with an allyl group and a hydroxyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allylcyclopropanol can be synthesized through several methods. One common approach involves the cyclopropanation of allyl alcohol using diazo compounds or carbenes. This reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production would likely involve large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allylcyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropanols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allylcyclopropanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of cyclopropane ring reactivity
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Allylcyclopropanol involves its interaction with various molecular targets. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. This reactivity is exploited in synthetic chemistry to create complex structures. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanol: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-Allylcyclopropane:
Cyclopropylmethanol: Similar structure but with different reactivity due to the absence of the allyl group.
Uniqueness: 1-Allylcyclopropanol’s combination of a cyclopropane ring, allyl group, and hydroxyl group gives it unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying reaction mechanisms.
Eigenschaften
CAS-Nummer |
87234-30-8 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
1-prop-2-enylcyclopropan-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2,7H,1,3-5H2 |
InChI-Schlüssel |
RHWAZBHLVGJNTH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


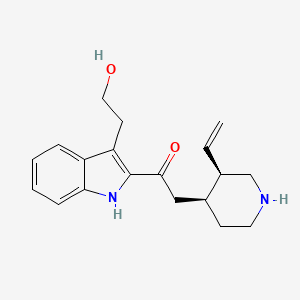
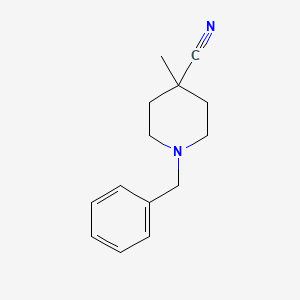
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
